16-(2,4-Dichlorophenoxy)hexadecanoic acid

Description

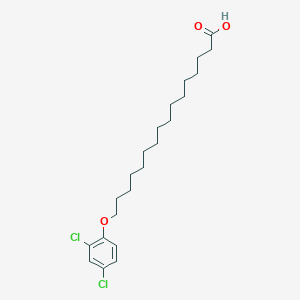

16-(2,4-Dichlorophenoxy)hexadecanoic acid is a chemical compound with the molecular formula C22H34Cl2O3

Properties

CAS No. |

799781-98-9 |

|---|---|

Molecular Formula |

C22H34Cl2O3 |

Molecular Weight |

417.4 g/mol |

IUPAC Name |

16-(2,4-dichlorophenoxy)hexadecanoic acid |

InChI |

InChI=1S/C22H34Cl2O3/c23-19-15-16-21(20(24)18-19)27-17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(25)26/h15-16,18H,1-14,17H2,(H,25,26) |

InChI Key |

QAOWUAQAEMKAON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 16-(2,4-Dichlorophenoxy)hexadecanoic acid typically involves the reaction of hexadecanoic acid with 2,4-dichlorophenol in the presence of a suitable catalyst. One common method is the esterification reaction, where hexadecanoic acid is reacted with 2,4-dichlorophenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often use continuous flow reactors and advanced purification techniques to produce the compound on a larger scale .

Chemical Reactions Analysis

16-(2,4-Dichlorophenoxy)hexadecanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .

Scientific Research Applications

16-(2,4-Dichlorophenoxy)hexadecanoic acid has several scientific research applications:

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated aromatic compounds.

Biology: It is studied for its potential effects on biological systems, including its role as a herbicide and its impact on plant growth and development.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 16-(2,4-Dichlorophenoxy)hexadecanoic acid involves its interaction with specific molecular targets and pathways. As a herbicide, it mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, disrupting normal cellular processes and causing abnormal growth patterns .

In biological systems, the compound may interact with various enzymes and receptors, influencing metabolic pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

16-(2,4-Dichlorophenoxy)hexadecanoic acid can be compared with other similar compounds, such as:

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but different chain length and functional groups.

2,4-Dichlorophenoxybutyric acid (2,4-DB): Another herbicide with a similar phenoxy group but a different carbon chain length.

2-Methyl-4-chlorophenoxyacetic acid (MCPA): A related compound with a methyl group instead of a chlorine atom, used as a selective herbicide.

The uniqueness of this compound lies in its specific structure, which combines the properties of hexadecanoic acid and 2,4-dichlorophenol, resulting in distinct chemical and biological activities .

Biological Activity

16-(2,4-Dichlorophenoxy)hexadecanoic acid is a compound derived from the fatty acid hexadecanoic acid (palmitic acid) modified with a 2,4-dichlorophenoxy group. This modification may influence its biological activity, particularly in terms of its interactions with biological systems and potential therapeutic applications. Understanding the biological activity of this compound is crucial for evaluating its safety and efficacy in various applications, including agriculture and medicine.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C_{22}H_{26}Cl_2O_3

- Molecular Weight : 423.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with cell membranes and potential effects on metabolic pathways. The compound may exhibit the following mechanisms:

- Membrane Disruption : Similar to other fatty acids, it may disrupt cellular membranes, leading to altered permeability and cell death.

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in lipid metabolism or signal transduction pathways.

Antimicrobial Properties

Research has shown that fatty acids can possess antimicrobial properties. For instance, cis-6-hexadecenoic acid (C6H), a related compound, has demonstrated bactericidal effects against pathogens like Staphylococcus aureus through mechanisms such as membrane disruption and alteration of proton motive force . It is plausible that this compound exhibits similar properties due to its structural resemblance.

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of this compound. Studies on related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, indicate significant toxicity and adverse effects on non-target organisms. For example, exposure to 2,4-D has been shown to impair mitochondrial function and oxidative status in zebrafish . Given the structural similarities, it is essential to investigate whether this compound shares these toxicological characteristics.

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Herbicide Toxicity : A study highlighted severe poisoning cases associated with 2,4-D exposure in agricultural settings. The symptoms included multi-organ involvement and significant mortality rates . This raises concerns regarding the safety of compounds structurally related to 2,4-D.

- Fatty Acid Metabolism : Research on fatty acid metabolism indicates that compounds like hexadecanoic acid can affect metabolic pathways significantly. For instance, studies have shown that beta-oxidation processes are influenced by fatty acid chain length and saturation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 16-(2,4-Dichlorophenoxy)hexadecanoic acid, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves coupling 2,4-dichlorophenol with a hexadecanoic acid derivative via nucleophilic substitution. Key steps include:

- Step 1 : Activation of the carboxylic acid group (e.g., conversion to acyl chloride using thionyl chloride).

- Step 2 : Reaction with 2,4-dichlorophenol under alkaline conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Yield Optimization : Use anhydrous conditions, stoichiometric excess of 2,4-dichlorophenol (1.2 equivalents), and inert atmosphere to minimize side reactions. Monitor reaction progress via TLC or HPLC .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirm the presence of dichlorophenoxy protons (aromatic region: δ 6.8–7.4 ppm) and alkyl chain signals (δ 0.8–2.3 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups.

- FT-IR : Validate ester/ether linkages (C-O-C stretch at ~1250 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3000 cm⁻¹ if protonated).

- Mass Spectrometry (HRMS) : Ensure molecular ion consistency with theoretical mass (e.g., [M-H]⁻ at m/z 433.1 for C₂₂H₃₂Cl₂O₃). Cross-reference with fragmentation patterns to confirm structural integrity .

Q. What are the critical storage and handling protocols for this compound to ensure stability and safety in laboratory settings?

- Methodological Answer :

- Stability Note : Degradation products (e.g., free dichlorophenol) may form under prolonged storage; monitor via HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in environmental persistence data for this compound across different studies?

- Methodological Answer :

- Controlled Degradation Studies : Compare hydrolysis rates (pH 4–9) and photolysis (UV-Vis irradiation) under standardized OECD 111/112 conditions.

- Analytical Consistency : Use isotope dilution LC-MS/MS for quantification to minimize matrix effects. Include surrogate standards (e.g., ¹³C-labeled analogs) .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., organic carbon content, temperature) affecting half-life discrepancies .

Q. What methodological considerations are essential when assessing the bioaccumulation potential of this compound in aquatic ecosystems?

- Methodological Answer :

- Partition Coefficient (Log Kow) : Determine experimentally via shake-flask method (octanol/water) to validate computational predictions.

- Trophic Transfer Studies : Use freshwater models (e.g., Daphnia magna) with stable isotope tracing to quantify biomagnification factors (BMFs).

- Metabolite Profiling : Identify hydroxylated or conjugated metabolites via high-resolution orbitrap MS to assess detoxification pathways .

Q. What experimental approaches are recommended for investigating the metabolic pathways of this compound in mammalian models?

- Methodological Answer :

- In Vitro Assays : Use hepatic microsomes (rat/human) with NADPH cofactor to screen for Phase I oxidation (CYP450-mediated).

- Isotope Labeling : Synthesize deuterated analogs (e.g., d₄-labeled alkyl chain) to track metabolite formation via LC-MS/MS .

- In Vivo Studies : Administer ¹⁴C-labeled compound to rodents; collect excreta/tissues for autoradiography and metabolite identification .

Data Contradiction Analysis Framework

Example Scenario : Conflicting reports on aquatic toxicity (LC₅₀ values vary by >10x).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.